molecular formula C11H11N3O B14443148 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one CAS No. 76164-84-6

6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one

Cat. No.: B14443148
CAS No.: 76164-84-6
M. Wt: 201.22 g/mol
InChI Key: LEBZUQSVOYSGAR-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one typically involves the reaction of cyclohexanone with 2-benzylidinemalononitrile and aniline derivatives. This reaction is carried out in absolute ethanol under reflux conditions for 10-12 hours . The process can be summarized as follows:

    Starting Materials: Cyclohexanone, 2-benzylidinemalononitrile, and aniline derivatives.

    Reaction Conditions: Reflux in absolute ethanol for 10-12 hours.

    Product Isolation: The product is isolated and purified using standard techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted pyrimidoquinoline derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one can be compared with other similar compounds such as:

Uniqueness

This compound stands out due to its broad spectrum of biological activities and its potential as a versatile building block in synthetic chemistry.

Properties

CAS No.

76164-84-6

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]quinolin-4-one

InChI

InChI=1S/C11H11N3O/c15-11-8-5-7-3-1-2-4-9(7)14-10(8)12-6-13-11/h5-6H,1-4H2,(H,12,13,14,15)

InChI Key

LEBZUQSVOYSGAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=O)NC=N3

Origin of Product

United States

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